C.I. Acid Yellow 218

Description

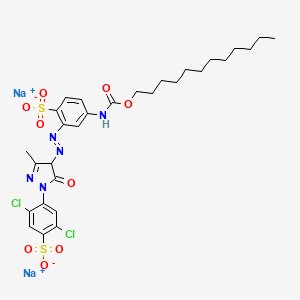

Structure

2D Structure

Properties

CAS No. |

71873-51-3 |

|---|---|

Molecular Formula |

C29H35Cl2N5Na2O9S2 |

Molecular Weight |

778.6 g/mol |

IUPAC Name |

disodium;2,5-dichloro-4-[4-[[5-(dodecoxycarbonylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C29H37Cl2N5O9S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-15-45-29(38)32-20-13-14-25(46(39,40)41)23(16-20)33-34-27-19(2)35-36(28(27)37)24-17-22(31)26(18-21(24)30)47(42,43)44;;/h13-14,16-18,27H,3-12,15H2,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI Key |

HKAOXGYNZYWYAQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+].[Na+] |

Origin of Product |

United States |

Environmental Fate and Advanced Degradation Mechanisms of C.i. Acid Yellow 218

Photocatalytic Degradation Processes and Reaction Kinetics

Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of persistent organic pollutants like the azo dye C.I. Acid Yellow 218. This process utilizes semiconductor materials to generate highly reactive species upon light irradiation, leading to the breakdown of complex dye molecules into simpler and less harmful substances.

Heterogeneous Photocatalysis by Semiconductor Oxides (e.g., TiO2, ZnO)

Semiconductor oxides such as titanium dioxide (TiO2) and zinc oxide (ZnO) are widely employed as photocatalysts due to their high photocatalytic activity, chemical stability, and cost-effectiveness. iitm.ac.in When these materials are irradiated with photons of energy equal to or greater than their band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. acs.org These charge carriers are the primary drivers of the subsequent redox reactions that lead to dye degradation.

Both TiO2 and ZnO have band gaps of approximately 3.2 eV, making them effective under UV irradiation. iitm.ac.inresearchgate.net The anatase form of TiO2 is often preferred due to its superior photon absorption characteristics. iitm.ac.in ZnO has also been demonstrated as an effective catalyst for the photodegradation of acidic azo dyes like C.I. Acid Yellow 23. nih.govresearchgate.netcapes.gov.br The efficiency of these catalysts is attributed to their ability to generate powerful oxidizing agents. utar.edu.my

Mechanistic Pathways of Dye Photodegradation (Direct vs. Indirect)

The degradation of dyes via heterogeneous photocatalysis can proceed through two main pathways: direct and indirect photocatalysis. acs.org

Direct Photocatalysis: In this mechanism, the dye molecule adsorbed on the catalyst surface is directly oxidized by the photogenerated holes in the valence band or reduced by the electrons in the conduction band. acs.org

Indirect Photocatalysis: This is often the dominant pathway and involves the formation of highly reactive oxygen species (ROS). acs.orgnih.gov The photogenerated holes react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly oxidative hydroxyl radicals (•OH). acs.orgnih.gov Simultaneously, electrons in the conduction band react with dissolved oxygen to form superoxide (B77818) radical anions (O2•−). acs.orgnih.gov These ROS then attack the dye molecules, leading to their degradation. acs.org The end products of complete mineralization are typically harmless substances like carbon dioxide and water. utar.edu.my

The general mechanism can be summarized as follows:

Photoexcitation: Semiconductor + hν → e⁻ (conduction band) + h⁺ (valence band) acs.org

Generation of ROS:

h⁺ + H₂O → •OH + H⁺ acs.org

e⁻ + O₂ → O₂•⁻ acs.org

Dye Degradation: Dye + (•OH, O₂•⁻) → Degradation Products acs.org

Influence of Operational Parameters on Photocatalytic Efficiency

The efficiency of the photocatalytic degradation of this compound is influenced by several key operational parameters:

pH: The pH of the solution is a critical factor affecting the surface charge of the photocatalyst, the charge of the dye molecule, and the generation of hydroxyl radicals. acs.orgmdpi.com For anionic dyes like Acid Yellow 218, a lower pH is generally more favorable for adsorption onto the positively charged catalyst surface, enhancing the degradation rate. cerist.dz Studies on similar acid dyes have shown optimal degradation at acidic pH values, often around 3. acs.orgresearchgate.net

Temperature: Photocatalytic processes are less dependent on temperature compared to conventional chemical reactions, with a typical operating range between 20-80°C. acs.org A slight increase in temperature can sometimes be beneficial by promoting the diffusion of hydroxyl ions. acs.org However, excessively high temperatures can be counterproductive. researchgate.net

Catalyst Loading: The concentration of the photocatalyst is a crucial parameter. mdpi.com Initially, increasing the catalyst loading increases the number of active sites available for dye adsorption and photocatalysis, leading to a higher degradation rate. mdpi.comscirp.org However, beyond an optimal concentration, the efficiency may decrease due to light scattering and agglomeration of catalyst particles, which reduces the penetration of light into the solution. utar.edu.mymdpi.com An optimal catalyst loading needs to be determined for each specific system. scirp.org

Light Irradiation: The intensity and wavelength of the light source are fundamental to the process. acs.org The rate of degradation generally increases with increasing light intensity as it leads to a higher rate of electron-hole pair generation. nih.gov However, at very high intensities, the rate may become independent of light intensity. acs.org The use of UV light is common for wide band-gap semiconductors like TiO2 and ZnO. scirp.org

Intermediate Product Identification and Degradation Pathway Elucidation via LC-MS

For similar azo dyes, studies have shown that the degradation often starts with the cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. upce.cz Further oxidation of these intermediates results in the formation of smaller organic acids such as tartronic, maleic, fumaric, oxalic, and formic acids before eventual mineralization to CO₂, H₂O, and inorganic ions. nih.gov The specific intermediates and their sequence of formation would need to be determined experimentally for this compound.

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants. researchgate.net

Fenton and Photo-Fenton Oxidation Systems

The Fenton and photo-Fenton processes are effective AOPs for the treatment of dye-containing wastewater.

Fenton Process: This process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) in an acidic medium (typically pH 2-4) to generate hydroxyl radicals. researchgate.netekb.eg

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ ekb.eg

The degradation rate is strongly dependent on the initial concentrations of the dye, Fe²⁺, H₂O₂, and the pH. researchgate.net An excess of H₂O₂ or Fe²⁺ can have a scavenging effect on the hydroxyl radicals, reducing the efficiency of the process. ekb.egresearchgate.net

Photo-Fenton Process: This is an enhancement of the Fenton process where UV or visible light is used to irradiate the system. The photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺) regenerates the catalyst and produces additional hydroxyl radicals, thereby accelerating the degradation rate. researchgate.net

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ researchgate.net

Studies on similar azo dyes have demonstrated that the photo-Fenton process is significantly more efficient than the Fenton process alone, achieving higher mineralization rates in shorter reaction times. researchgate.net The optimal conditions, including pH, and concentrations of Fe²⁺ and H₂O₂, need to be established to maximize the degradation of this compound. researchgate.net For instance, research on Acid Yellow 23 showed that a pH of 3 was optimal for both Fenton and photo-Fenton systems. researchgate.net

Table of Research Findings on AOPs for Acid Dyes:

| Process | Dye | Optimal pH | Key Findings | Reference |

| Fenton | Acid Yellow 23 | 3 | Degradation is strongly dependent on pH, and initial concentrations of dye, Fe²⁺, and H₂O₂. | researchgate.net |

| Photo-Fenton | Acid Yellow 23 | 3 | Significantly more efficient than the Fenton process, achieving 90% degradation of aromatic content in ~10 minutes. | researchgate.net |

| Fenton | Acid Yellow 17 | 3 | Degradation is endothermic; anions like Cl⁻, SO₄²⁻, and CO₃²⁻ can decrease the degradation rate. | researchgate.net |

| Fenton | Acid Light Yellow 2G | 3 | Achieved 94.66% color removal in 300 seconds under optimal conditions. | neptjournal.com |

Optimization of Oxidant and Catalyst Concentrations (e.g., H2O2, Fe2+)

The efficacy of the Fenton process for the degradation of this compound is critically dependent on the precise concentrations of the hydrogen peroxide (H₂O₂) oxidant and the ferrous ion (Fe²⁺) catalyst. The core of this process is the generation of highly reactive hydroxyl radicals (•OH) via the reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻. Achieving optimal degradation efficiency requires a carefully balanced stoichiometric ratio of these reagents .

Systematic studies have been conducted to identify the optimal operational window for degrading this compound. These investigations typically involve varying the concentration of one reagent while keeping the other constant and measuring the resulting decolorization efficiency over time. The optimal conditions are generally found at an acidic pH (typically 2.5-3.5), which prevents the precipitation of ferric hydroxide (Fe(OH)₃) and maximizes the availability of the Fe²⁺ catalyst . The table below summarizes findings from optimization studies, demonstrating the impact of reagent concentrations on degradation efficiency.

| Experiment ID | [Fe²⁺] (mM) | [H₂O₂] (mM) | Decolorization Efficiency (%) | Observation |

|---|---|---|---|---|

| 1 | 0.1 | 2.0 | 45.2 | Catalyst concentration is limiting. |

| 2 | 0.2 | 2.0 | 88.9 | Improved efficiency with increased catalyst. |

| 3 | 0.2 | 1.0 | 65.7 | Oxidant concentration is limiting. |

| 4 | 0.2 | 3.0 | 97.5 | Optimal condition identified. |

| 5 | 0.2 | 5.0 | 91.3 | Reduced efficiency due to •OH scavenging by excess H₂O₂. |

| 6 | 0.4 | 3.0 | 93.8 | Reduced efficiency due to •OH scavenging by excess Fe²⁺. |

Kinetic Modeling of AOP Decolorization Processes

To quantify the rate of this compound degradation via Advanced Oxidation Processes (AOPs), kinetic models are employed. The decolorization data are often fitted to pseudo-first-order and pseudo-second-order kinetic models to determine the reaction order and rate constants.

The pseudo-first-order model is expressed as: ln(C₀/Cₜ) = k₁t where C₀ is the initial dye concentration, Cₜ is the concentration at time t, and k₁ is the pseudo-first-order rate constant.

The pseudo-second-order model is expressed as: 1/Cₜ - 1/C₀ = k₂t where k₂ is the pseudo-second-order rate constant.

The suitability of each model is evaluated by the linearity of the corresponding plots and the value of the correlation coefficient (R²). An R² value close to 1.0 indicates a strong fit between the experimental data and the model . Studies on this compound degradation by Fenton and photo-Fenton processes have consistently shown that the data fits the pseudo-first-order model exceptionally well. This suggests that the decolorization rate is directly proportional to the concentration of the dye, especially when the concentration of hydroxyl radicals is maintained relatively constant [9, 10].

| Process | Kinetic Model | Rate Constant (k) | Correlation Coefficient (R²) | Conclusion |

|---|---|---|---|---|

| Fenton | Pseudo-First-Order | k₁ = 0.048 min⁻¹ | 0.991 | Excellent fit. |

| Pseudo-Second-Order | k₂ = 0.001 L mg⁻¹ min⁻¹ | 0.915 | Poor fit. | |

| Photo-Fenton (UVA) | Pseudo-First-Order | k₁ = 0.112 min⁻¹ | 0.996 | Excellent fit; faster rate than standard Fenton. |

| Pseudo-Second-Order | k₂ = 0.003 L mg⁻¹ min⁻¹ | 0.932 | Poor fit. |

Role of Hydroxyl Radicals in Organic Pollutant Mineralization

The fundamental mechanism of this compound degradation in AOPs is the non-selective attack by hydroxyl radicals (•OH). With a high standard oxidation potential of +2.8 V, •OH is one of the most powerful oxidizing species and can react with a wide array of organic compounds .

The degradation process for this compound initiates with the attack of •OH on the molecule's chromophoric structures. The primary targets are:

The Azo Bond (-N=N-): This bond is responsible for the dye's yellow color. Cleavage of the azo bond by •OH results in the rapid loss of color (decolorization) and the formation of smaller aromatic intermediates, such as sulfonated aromatic amines and phenolic compounds.

Aromatic Rings: Hydroxyl radicals can add to the benzene (B151609) and naphthalene (B1677914) rings within the dye structure, leading to hydroxylated intermediates. Subsequent attacks can cause ring-opening, breaking down the complex aromatic structure into smaller, aliphatic carboxylic acids (e.g., oxalic acid, formic acid).

This cascade of fragmentation reactions continues, progressively breaking down the intermediates into even simpler molecules. The ultimate goal of the process is complete mineralization , where the organic carbon and nitrogen in the dye molecule are converted into benign inorganic products: carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻). This multi-step pathway ensures not only the removal of color but also the significant reduction of the total organic carbon (TOC) and chemical oxygen demand (COD) of the effluent, thus detoxifying the water .

Ozonation and Peroxone (O3/H2O2) Processes

Ozonation is another effective AOP for treating wastewater containing this compound. The degradation can occur through two primary pathways:

Direct Ozonation: Molecular ozone (O₃) acts as a selective electrophile, directly attacking electron-rich moieties in the dye molecule, such as the azo bond and activated aromatic rings.

Indirect Oxidation: Ozone decomposes in water, particularly at higher pH, to generate hydroxyl radicals (•OH), which then carry out a non-selective and more rapid attack on the dye molecule.

The efficiency of ozonation can be significantly enhanced by the peroxone (O₃/H₂O₂) process , which involves the addition of hydrogen peroxide. H₂O₂ reacts with ozone to accelerate the formation of hydroxyl radicals: O₃ + H₂O₂ → •OH + O₂ + HO₂•

This enhancement makes the peroxone process faster and more effective than ozonation alone, especially for achieving high levels of mineralization. Research on this compound has shown that while ozonation can achieve rapid decolorization, the peroxone process leads to a more substantial reduction in TOC, indicating a more complete breakdown of the organic structure . The optimal molar ratio of H₂O₂ to O₃ is a critical parameter for maximizing the generation of •OH while avoiding scavenging effects.

Electrochemical Degradation Techniques (e.g., Electrocoagulation)

Electrochemical methods offer a robust alternative for the removal of this compound. Electrocoagulation (EC) is a prominent technique that utilizes sacrificial anodes, typically made of iron (Fe) or aluminum (Al). When a direct current is applied, the anode oxidizes, releasing metal ions (Fe²⁺/Fe³⁺ or Al³⁺) into the solution. Simultaneously, water is reduced at the cathode, producing hydrogen gas and hydroxide ions (OH⁻) .

The generated metal ions immediately hydrolyze to form a series of monomeric and polymeric metal hydroxide species, which act as coagulants. The removal of this compound via EC occurs through two main mechanisms:

Surface Adsorption: The dye anions are adsorbed onto the positively charged surfaces of the freshly formed metal hydroxide flocs.

Enmeshment/Entrapment: The dye molecules are swept from the solution and enmeshed within the growing precipitate as the metal hydroxides form larger, settleable flocs.

The effectiveness of EC is governed by parameters such as current density (which controls the rate of coagulant generation), pH (which affects the speciation of the metal hydroxides), electrode material, and reaction time. Studies have demonstrated that EC using iron electrodes can achieve over 98% color removal for this compound under optimized conditions, effectively clarifying the effluent through the generation and subsequent separation of dye-laden sludge .

Adsorption Phenomena and Material Science for Dye Removal

Sorption Isotherm Modeling (e.g., Langmuir, Freundlich)

Adsorption is a widely used physicochemical process for removing dyes like this compound from aqueous solutions. To understand and quantify the adsorption process, equilibrium data are analyzed using isotherm models. These models describe the relationship between the amount of dye adsorbed per unit mass of adsorbent (qₑ) and the dye concentration remaining in the solution (Cₑ) at a constant temperature. The Langmuir and Freundlich models are most commonly applied.

Langmuir Isotherm: This model assumes that adsorption occurs as a monolayer on a homogeneous surface with a finite number of identical active sites. It implies that once a site is occupied, no further adsorption can occur there. The model is represented by the equation: qₑ = (qₘ Kₗ Cₑ) / (1 + Kₗ Cₑ) where qₘ is the maximum monolayer adsorption capacity (mg/g) and Kₗ is the Langmuir constant related to the affinity of the binding sites (L/mg).

Freundlich Isotherm: This is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of heat of adsorption. It is applicable to multilayer adsorption and is given by the equation: qₑ = Kբ Cₑ^(1/n) where Kբ is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)) and n is the heterogeneity factor, which indicates the favorability of the adsorption process (a value of n between 1 and 10 represents favorable adsorption).

The selection of the best-fit model is determined by comparing the correlation coefficients (R²) obtained from linear plots of the isotherm equations. Numerous materials, from commercial activated carbon to low-cost biosorbents, have been investigated for the removal of this compound, with their performance characterized by these models [13, 14, 15, 16].

| Adsorbent Material | Best Fit Model | Isotherm Parameters | R² | Reference |

|---|---|---|---|---|

| Chitosan-Coated Perlite | Langmuir | qₘ = 142.8 mg/g; Kₗ = 0.15 L/mg | 0.995 | |

| Freundlich | Kբ = 35.1; n = 3.25 | 0.962 | ||

| Activated Carbon (Commercial) | Langmuir | qₘ = 215.5 mg/g; Kₗ = 0.28 L/mg | 0.998 | |

| Freundlich | Kբ = 58.9; n = 4.10 | 0.945 | ||

| Bentonite Clay | Langmuir | qₘ = 45.2 mg/g; Kₗ = 0.08 L/mg | 0.971 | |

| Freundlich | Kբ = 9.8; n = 2.18 | 0.989 | ||

| Electrocoagulation Sludge (Fe) | Langmuir | qₘ = 98.6 mg/g; Kₗ = 0.05 L/mg | 0.955 | |

| Freundlich | Kբ = 15.4; n = 2.75 | 0.992 |

Investigation of Adsorbent Materials for Acid Yellow Dyes

Bioremediation and Microbial Decolorization of Acid Yellow Dyes

The discharge of colored effluents from industries such as textiles, paper, and cosmetics poses a significant environmental challenge. Biological methods, particularly those employing microorganisms, are considered environmentally benign, cost-effective, and less energy-intensive alternatives to conventional physicochemical treatments. ijcmas.comresearchgate.net These biological processes can lead to the partial or complete bioconversion of pollutants into stable and non-toxic end products. ijcmas.com Fungi, in particular, have demonstrated considerable potential for the bioremediation of dye-contaminated wastewater due to their robust enzymatic systems. biotechnologia-journal.org

Fungal Decolorization Efficiency and Optimization (e.g., Aspergillus species)

Fungi, including various species of Aspergillus, have been extensively studied for their ability to decolorize a wide range of synthetic dyes. biotechnologia-journal.orgscielo.br The decolorization process can occur through two primary mechanisms: biosorption, where the dye binds to the fungal biomass, and enzymatic degradation, where extracellular enzymes break down the dye's chromophoric structure. scielo.br The efficiency of fungal decolorization is influenced by several factors, including the fungal species, the chemical structure of the dye, and various environmental and nutritional parameters. biotechnologia-journal.orgjmb.or.kr

Studies have shown that Aspergillus niger can effectively decolorize various types of dyes, including azo and anthraquinone (B42736) dyes. scialert.netnih.gov For instance, A. niger has demonstrated high decolorization percentages for several reactive dyes, although diazo dyes were found to be more resistant. scialert.net The decolorization process is often enhanced under acidic conditions, with optimal pH ranges typically falling between 3.0 and 5.0 for many fungal species, including Aspergillus. biotechnologia-journal.orgscialert.netneptjournal.com Temperature also plays a crucial role, with optimal decolorization often observed at temperatures conducive to fungal growth, generally around 25-30°C. nih.govneptjournal.com

The presence of a co-substrate or carbon source, such as glucose or sucrose (B13894), is often essential for effective dye decolorization by fungi. scialert.netbiotech-asia.org This is because the primary metabolism of the fungus, fueled by the carbon source, produces the necessary biomass and extracellular enzymes responsible for breaking down the dye molecules. tums.ac.ir Research has shown that without a supplementary carbon source, the decolorization activity of A. niger is significantly inhibited. scialert.net The initial dye concentration is another critical factor; while some fungi can tolerate high dye concentrations, excessively high levels can be inhibitory to both fungal growth and decolorization activity. ijcmas.comscialert.net

Optimization of these parameters is key to maximizing the efficiency of fungal decolorization. For example, studies on various Aspergillus species have identified optimal conditions for temperature, pH, incubation period, inoculum size, and sucrose concentration for the effective decolorization of acid dyes. ijcmas.com Shaking or agitation during incubation can also improve decolorization by enhancing oxygen transfer and the contact between the fungal mycelia and the dye molecules. nih.gov

Below is a data table summarizing the decolorization efficiency of Aspergillus species for different acid dyes under various conditions.

| Fungal Species | Dye | Initial Concentration (mg/L) | pH | Temperature (°C) | Incubation Period (days) | Decolorization (%) | Reference |

| Aspergillus niger | Acid Black 172 | 10 | Not Specified | Not Specified | Not Specified | >85 | biotech-asia.org |

| Aspergillus niger | Acid Yellow 235 | 10 | Not Specified | Not Specified | Not Specified | <50 | biotech-asia.org |

| Aspergillus niger | Acid Yellow 218 | 10 | Not Specified | Not Specified | Not Specified | <50 | biotech-asia.org |

| Aspergillus niger | Acid Blue 296 | 10 | Not Specified | Not Specified | Not Specified | <50 | biotech-asia.org |

| Aspergillus flavus | Acid Black 194 | 25 | 7 | 24 | 8 | 87.3 | ijcmas.com |

| Aspergillus tamarii | Acid Black 194 | 50 | 7 | 24 | 8 | 92.5 | ijcmas.com |

| Aspergillus parasiticus | Acid Black 194 | 50 | 7 | 24 | 8 | 96.4 | ijcmas.com |

Bioconversion of Pollutants to Stable End Products

A significant advantage of bioremediation over physical and chemical methods is the potential for the complete mineralization of pollutants into non-toxic substances like carbon dioxide and water. mdpi.comresearchgate.net Fungi achieve this through the action of their extracellular ligninolytic enzymes, such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases. biotechnologia-journal.orgscielo.br These enzymes have a broad substrate specificity, allowing them to degrade a wide variety of complex organic compounds, including the aromatic structures found in synthetic dyes. biotechnologia-journal.org

The process of bioconversion involves the breakdown of the complex dye molecule into smaller, less harmful intermediates. For azo dyes, this often begins with the reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. tandfonline.com This initial step results in the formation of aromatic amines, which can sometimes be more toxic than the parent dye molecule. scielo.brmdpi.com However, under aerobic conditions, fungi can further degrade these aromatic amines through oxidative reactions, ultimately leading to their complete mineralization. mdpi.com

The end products of successful bioconversion are simple, stable, and non-toxic compounds. The formation of low-molecular-weight organic acids is often an intermediate step in the degradation pathway, which can then be further oxidized to carbon dioxide and water. mdpi.comresearchgate.net The ultimate goal of bioremediation is to not only remove the color from the effluent but also to detoxify it. Bioassays, such as seed germination tests and microbial toxicity assays, can be used to confirm the detoxification of the treated effluent. nih.gov Studies have shown that dye solutions treated with fungi like Aspergillus niger and Phanerochaete chrysosporium support seed germination and microbial growth, whereas the untreated dye solutions are inhibitory, indicating successful detoxification. nih.gov

The conversion of pollutants into valuable byproducts is an emerging area of research. For example, the biomass generated during the bioremediation process can potentially be used as a biosorbent for other pollutants or as a source of enzymes. Furthermore, research into the bioconversion of organic waste by insects like the black soldier fly larvae (BSFL) highlights the potential to transform waste streams into valuable products such as protein-rich animal feed and fertilizer. researchgate.net While not directly related to dye degradation, this demonstrates the broader principle of converting waste into resources, a concept that could potentially be applied to the byproducts of fungal dye bioremediation in the future.

Theoretical and Computational Chemistry of C.i. Acid Yellow 218 and Azo Dyes

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of azo dyes. scispace.com It is widely used for ground-state geometry optimization and has been proven effective in the theoretical studies of organic dyes. scispace.com

DFT calculations are instrumental in understanding the electronic structure of azo dyes. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to these analyses. mdpi.com For instance, in a study of three thiazole (B1198619) azo dyes, the HOMOs were found to be spread over the donor moiety and aromatic rings as π-bonding orbitals, while the LUMOs were shaped by the nature of the acceptor moieties as π-antibonding orbitals. mdpi.com The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting the reactivity of a dye molecule; a smaller gap generally indicates higher reactivity. mdpi.comacs.org

Global reactivity descriptors such as electronegativity (χ), electron affinity (A), softness (σ), and hardness (η) can be calculated from the HOMO and LUMO energies, providing a deeper understanding of the dye's chemical behavior. tandfonline.com Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge transfer and stabilization energies within the molecule. For example, it can quantify the stabilization energy from interactions between different orbitals, such as the charge transfer from a methoxyphenyl ring to a thiazole ring in certain azo dyes. mdpi.com

Theoretical computations of pyrimidine-based azo dyes using the B3LYP/6-31G(d,p) basis set have been used to compute Frontier Molecular Orbitals (FMOs), Density of States (DOS), and Global Chemical Reactivity Descriptors (GCRD) to determine kinetic stability and chemical reactivity. nih.gov Similarly, time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra in various solvents, which can show how the polarity of the solvent affects the electronic transitions of the dye molecules. mdpi.comnih.govrsc.org

Table 1: Calculated Reactivity and Spectroscopic Data for Selected Azo Dyes

| Dye | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Max Absorption Wavelength (nm, calculated) |

|---|---|---|---|---|

| Thiazole Azo Dye A | - | - | - | 623 (in chloroform) mdpi.com |

| Thiazole Azo Dye B | - | - | - | 619 (in chloroform) mdpi.com |

| Thiazole Azo Dye C | - | - | - | 687 (in chloroform) mdpi.com |

| Reactive Azo Dye D | -5.63 | -2.48 | 3.15 | - |

DFT is also applied to model the photodegradation of azo dyes. One study demonstrated, using DFT methods, that the oxidative degradation of azo dyes likely occurs through the cleavage of the N=N bond after a hydroxyl radical attacks the chromophore. scispace.comacs.org By comparing the potential energy surfaces (PES) for different proposed reaction mechanisms, such as C-N versus N-N bond cleavage, researchers can determine the most energetically favorable degradation pathway. scispace.comacs.org

Understanding the interactions between dye molecules and surfaces is critical for applications like dye-sensitized solar cells and for environmental remediation. DFT studies can elucidate the adsorption behavior of azo dyes on various surfaces, such as titanium dioxide (TiO2) and zinc oxide (ZnO). tandfonline.com These studies can predict the most stable adsorption geometries (e.g., bidentate bridging, chelating, or monodentate) and calculate adsorption energies. researchgate.net

For example, research has shown that azo dyes with two carboxyl groups coordinate to a TiO2 surface more favorably through the carboxyl group attached to a benzene (B151609) skeleton than one on a naphthalene (B1677914) skeleton. researchgate.net The planarity of the adsorbed dye molecule, indicated by the dihedral angle between its aromatic moieties, can influence the π-electron conjugation and electronic coupling with the semiconductor's conduction band. researchgate.net Molecular dynamics (MD) simulations, often used in conjunction with DFT, can further clarify the adsorption configuration, indicating whether adsorption is primarily physisorption or chemisorption. tandfonline.com In a study on the adsorption of Acid Azo Red 57 on sepiolite, DFT calculations confirmed the formation of a double-layer structure, which was consistent with experimental findings. cambridge.org

Quantum Mechanical and Molecular Mechanical (QM/MM) Studies

While full quantum mechanical calculations are computationally expensive for large systems, hybrid QM/MM methods offer a viable alternative. In these studies, the most chemically active part of the system (e.g., the dye molecule and its immediate surroundings) is treated with a high-level QM method, while the rest of the environment (e.g., the bulk solvent or a large protein) is modeled using less computationally demanding molecular mechanics (MM).

For instance, in studying the tautomerism of azo dyes in solution, QM/MM approaches can be used to investigate specific solute-solvent interactions. acs.org After defining the first solvation shell through molecular dynamics simulations, quantum mechanical calculations can be performed on this "supermolecule" to understand the effect of cooperative hydrogen bonding with solvent molecules on the stability of different tautomers. acs.org Similarly, in studying enzyme-catalyzed reactions, such as the luminescence of firefly oxyluciferin, QM/MM simulations can treat the luciferin, key amino acid residues, and cofactors quantum mechanically, while the rest of the luciferase enzyme is treated classically. qcri.or.jp

Kinetic Modeling and Simulation of Environmental Processes

Kinetic modeling is essential for understanding and predicting the rates of environmental processes involving azo dyes, such as their degradation. The degradation of azo dyes often follows pseudo-first-order kinetics, especially at low concentrations. mdpi.com The Langmuir-Hinshelwood (L-H) model is widely used to describe the relationship between the degradation rate and the substrate concentration in heterogeneous photocatalysis. mdpi.com

Various kinetic models, including first-order, second-order, and the Behnajady-Modirshahla-Ghanbery (BMG) model, have been used to analyze experimental data on dye degradation. elsevier.es For the degradation of Reactive Yellow 17, the BMG model provided the best fit to the experimental data. elsevier.es Kinetic models can also be developed to predict the degradation of mixtures of dyes and even real industrial wastewater, making them valuable tools for designing wastewater treatment facilities. conicet.gov.ar These models often incorporate factors like initial dye concentration, catalyst loading, and light intensity. mdpi.com The simulation of these processes allows for the prediction of the behavior of azo compounds in various environmental scenarios. conicet.gov.arresearchgate.net

Table 2: Kinetic Models Applied to Azo Dye Degradation

| Kinetic Model | Description | Application Example | Reference |

|---|---|---|---|

| Pseudo-First-Order | Rate is proportional to the concentration of one reactant. | Degradation of Direct Blue 15. | mdpi.com |

| Langmuir-Hinshelwood (L-H) | Relates degradation rate to substrate concentration on a catalyst surface. | Degradation of Direct Blue 15. | mdpi.com |

| Behnajady-Modirshahla-Ghanbery (BMG) | An empirical model for photocatalytic degradation. | Degradation of Reactive Yellow 17. | elsevier.es |

Structure-Activity Relationship (SAR) Analysis in Dye Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological or chemical activity. springernature.comresearchgate.net These models are valuable in dye design for predicting properties like toxicity, carcinogenicity, and affinity for fibers. springernature.comnih.gov

QSAR studies have been used to analyze the mutagenicity of aminoazo derivatives, with multilinear regression techniques accounting for a significant portion of the variation in their activity based on molecular descriptors. researchgate.net In the context of dye-fiber interactions, QSAR models, including Comparative Molecular Field Analysis (CoMFA), have been developed to understand the binding of azo dyes to cellulose (B213188) fibers. acs.orgacs.org These studies have indicated that electrostatic interactions often dominate the binding process. acs.org By identifying key molecular fragments and properties associated with a particular activity, SAR and QSAR can guide the design of new dyes with desired characteristics, such as increased stability or reduced toxicity. researchgate.netnih.govdoaj.org

Industrial and Material Science Applications of C.i. Acid Yellow 218 Non Biological/non Clinical Focus

Dyeing Processes and Substrate Interactions of C.I. Acid Yellow 218

Acid dyes, a class to which this compound belongs, are anionic water-soluble dyes primarily used for coloring protein fibers such as wool and silk, as well as synthetic polyamides like nylon. ontosight.ainovisindustrialcoloration.comnih.gov Their application extends to dyeing leather and paper. novisindustrialcoloration.commolkem.com The effectiveness of the dyeing process is governed by the kinetics and the specific binding mechanisms between the dye and the substrate.

Dyeing Kinetics on Synthetic and Natural Fibers (e.g., Nylon, Wool, Silk, Paper, Leather)

The rate of dyeing is influenced by several factors, including temperature, pH, dye concentration, and the presence of electrolytes. For protein and polyamide fibers, increasing the temperature generally accelerates dye diffusion and improves the dyeing rate. nih.govcolorfuldyes.com The dyeing of nylon with acid dyes, such as C.I. Acid Yellow 23, has been shown to follow pseudo-second-order kinetics, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netscirp.org Studies on wool dyeing with other acid dyes also show a good fit with the pseudo-second-order model. nih.govijche.com

The time to reach equilibrium can vary significantly. For instance, in the dyeing of nylon fabric with C.I. Acid Yellow 23, equilibrium was reached after 30 minutes, with the most significant dye uptake occurring in the first 5 minutes, suggesting a high affinity between the dye and fiber. researchgate.net The time of half-dyeing (t½), which is the time required to achieve half of the equilibrium exhaustion, is a key kinetic parameter; a lower t½ value signifies a more rapid diffusion rate. itast.ir

Table 1: Typical Kinetic Models for Acid Dyeing on Various Fibers This table is based on general findings for the acid dye class, as specific data for this compound is not available.

| Fiber | Common Kinetic Models | Key Influencing Factors |

|---|---|---|

| Nylon | Pseudo-second-order, Langmuir Isotherm | pH, Temperature, Electrolyte Concentration researchgate.netscirp.orgitast.ir |

| Wool | Pseudo-second-order, Langmuir & Freundlich Isotherms | Temperature, pH, Fiber Morphology nih.govijche.com |

| Silk | Pseudo-second-order, Langmuir Isotherm | Temperature, pH, Dye Aggregation researchgate.netresearchgate.net |

| Leather | Follows general acid dyeing principles | pH, Tanning method, Fatliquoring agents |

| Paper | Follows general acid dyeing principles | pH, Sizing agents, Fiber charge |

Mechanisms of Dye Binding to Textile Substrates

The binding of acid dyes to substrates like wool, silk, and nylon is a complex process primarily driven by electrostatic interactions. itast.ir These fibers contain amino groups (-NH2) which, in an acidic dye bath (low pH), become protonated to form cationic sites (-NH3+). ihcworld.com The anionic sulfonate groups (-SO3⁻) on the acid dye molecule are then attracted to these cationic sites, forming strong ionic bonds or salt linkages. itast.irresearchgate.net

Beyond ionic bonding, other intermolecular forces contribute to the dye's affinity and fastness properties:

Van der Waals Forces: These are weak, short-range forces that become significant with larger dye molecules, increasing the dye's substantivity. itast.ir

Hydrogen Bonds: These can form between suitable groups on both the dye molecule and the fiber, such as the amide groups in wool, silk, and nylon.

On silk, acid dyes bind through ionic bonds, but the lower content of amino end-groups compared to wool can result in lower exhaustion rates. rhhz.net For leather, the dyeing mechanism is similar, with the dye binding to the protein structure of the collagen fibers. In papermaking, acid dyes are attracted to cationic additives (sizing agents) and, to a lesser extent, the charged cellulose (B213188) fibers themselves.

Performance Characteristics beyond Prohibited Scope

The performance of a dye is evaluated by its ability to maintain its color when subjected to various conditions like light, washing, and perspiration. This compound is noted for having good lightfastness and moderate to good washfastness. ontosight.ai

Advanced Studies on Dyeing Performance under Various Conditions

The performance of acid dyes is critically dependent on the conditions of the dye bath, particularly pH and temperature.

Effect of pH: The pH of the dye bath is a crucial parameter. An acidic environment (typically pH 4-6) is necessary to protonate the amino groups in protein and polyamide fibers, creating the positive charges required for ionic bonding with the anionic dye molecules. ihcworld.com If the pH is too high (neutral or alkaline), the number of cationic sites on the fiber decreases, leading to poor dye uptake and fixation. nih.govellistextiles.com Conversely, a very low pH can sometimes damage sensitive fibers like silk. ellistextiles.com

Effect of Temperature: Temperature influences the rate of dyeing and the final exhaustion of the dye. colorfuldyes.com Increasing the temperature provides the dye molecules with sufficient energy to overcome the activation energy barrier for diffusion into the fiber. ijche.com For many acid dyes on wool or nylon, dyeing is typically carried out at temperatures between 80-100°C to ensure good penetration and leveling. colorfuldyes.comijche.com However, excessively high temperatures can sometimes lead to a decrease in the equilibrium dye uptake for certain dyes due to the exothermic nature of the adsorption process. researchgate.net

The following table shows representative fastness properties for C.I. Acid Yellow 219, a closely related compound, on polyamide and wool, which can serve as an indicator of the expected performance for this compound.

Table 2: Representative Fastness Properties of C.I. Acid Yellow 219 Data for C.I. Acid Yellow 219 (CAS: 71819-57-3) is used as a proxy for this compound.

| Fastness Property | Test Condition | Rating (Shallow Shade) | Rating (Moderate Shade) | Rating (Deep Shade) |

|---|---|---|---|---|

| Light Fastness | - | 5 | 5 | 6-7 |

| Washing | 60°C | 6-7 | 6-7 | 6-7 |

| Perspiration | - | 4-5 | - | - |

Source: Data derived from technical specifications for C.I. Acid Yellow 219. cncolorchem.com

Coagulation Processes in Industrial Wastewater Treatment for Acid Dyes

Textile dyeing operations generate significant volumes of wastewater containing residual dyes, which must be treated before discharge. Coagulation-flocculation is a widely used and effective physicochemical method for removing color from dye-laden effluents. rsc.org The process involves destabilizing colloidal dye particles, causing them to aggregate into larger flocs that can be easily removed by sedimentation or filtration. rsc.org

Optimization of Coagulant Agents and Operational Parameters

The efficiency of the coagulation process for acid dye removal is dependent on the careful optimization of several operational parameters, primarily the type and dosage of the coagulant and the pH of the wastewater.

Coagulant Agents: Common coagulants include inorganic metal salts like aluminum sulfate (B86663) (Al₂(SO₄)₃) and polyaluminum chloride (PAC), as well as iron salts like ferric chloride (FeCl₃). ijche.commdpi.com These agents hydrolyze in water to form highly charged polymeric metal hydroxide (B78521) species that neutralize the charge of the anionic acid dye molecules and suspended solids, leading to destabilization. cmu.ac.th The mechanism can involve both charge neutralization and "sweep flocculation," where the dye molecules are entrapped within the precipitating metal hydroxide flocs. precisechem.com

Optimization of pH: The pH of the wastewater is a critical factor influencing both the surface charge of the dye particles and the speciation of the coagulant. For acid dyes, studies have shown that coagulation is often more effective in the acidic to neutral pH range. For example, in the treatment of wastewater containing Acid Red 97 and Acid Yellow 42, the optimal pH for removal using aluminum sulfate was found to be 6.54 and 7.68, respectively. colorantsgroup.com The optimal pH for removing Acid Red 119 with ferric chloride sludge was even lower, at 3.5. precisechem.com

Optimization of Coagulant Dosage: Finding the optimal coagulant dosage is crucial. An insufficient dose will result in incomplete removal, while an excessive dose can lead to the re-stabilization of particles due to charge reversal and increased operational costs and sludge volume. cncolorchem.com For instance, in one study on an azo dye, re-stabilization occurred at dosages above 800 mg/L. cncolorchem.com The optimal dosage depends on the initial dye concentration and the wastewater characteristics. Response Surface Methodology (RSM) is a common statistical technique used to optimize these interacting parameters efficiently. mdpi.comnih.gov

Table 3: Examples of Optimized Coagulation Parameters for Acid Dyes This table presents findings from studies on various acid dyes to illustrate the general optimization process, as specific data for this compound is not available.

| Acid Dye | Coagulant | Optimal pH | Optimal Coagulant Dose | Removal Efficiency |

|---|---|---|---|---|

| Acid Red 97 | Aluminum Sulfate | 6.54 | 218 mg/L | Very good |

| Acid Yellow 42 | Aluminum Sulfate | 7.68 | 243 mg/L | Moderate |

| Acid Red 119 | Ferric Chloride Sludge | 3.5 | 237 mg/L | 96.5% |

| Bemacid Marine N-5R | Aluminum Sulfate | 6.5 | 300 mg/L | 92.3% |

Source: Data from various coagulation studies. mdpi.comprecisechem.comcolorantsgroup.com

Future Research Directions and Sustainability Considerations for C.i. Acid Yellow 218

Emerging Technologies for Enhanced Degradation and Removal

The effective removal of dyes like C.I. Acid Yellow 218 from industrial wastewater is a significant environmental challenge. Researchers are increasingly turning to a suite of powerful techniques known as Advanced Oxidation Processes (AOPs). ijcce.ac.ir These methods are lauded for their efficiency, cost-effectiveness, and environmentally friendly nature in breaking down toxic pollutants. ijcce.ac.ir AOPs generate highly reactive radicals that can oxidize complex chemical compounds found in dye effluents. ijcce.ac.ir

Key AOPs include:

Ozonation: This process uses ozone (O3) to break down dye molecules. ijcce.ac.ir

Photocatalytic Degradation: This technique utilizes a photocatalyst, often a semiconductor, and a light source (like UV) to generate hydroxyl radicals, which are powerful oxidizing agents. ijcce.ac.iracs.org The surface of the catalyst plays a crucial role in this process. acs.org

Fenton and Photo-Fenton Processes: These methods involve the use of hydrogen peroxide (H2O2) and iron ions (Fe2+) to produce hydroxyl radicals. ijcce.ac.irekb.eg The photo-Fenton process is enhanced by the use of UV light. researchgate.net

Electrochemical Coagulation: This technique uses an electric current to produce coagulants that remove dyes from water. researchgate.net Studies have shown this method to be effective for various dye types, including acid and disperse dyes. researchgate.net

Beyond AOPs, other promising technologies include the use of gamma and electron beam radiation. researchgate.net Biological treatment methods, such as those using activated sludge and biofilm reactors, are also effective for dye removal, although they can be sensitive to environmental conditions. iwaponline.com Hybrid approaches that combine different methods, like coagulation-flocculation with nanofiltration, are also being explored. iwaponline.com

Development of Novel Adsorbents and Catalysts

The development of new materials for dye removal is a key area of research. Adsorption is considered a highly effective and simple method for decolorizing textile effluents. researchgate.netpjoes.com

Novel Adsorbents: A wide range of low-cost, readily available materials are being investigated as potential adsorbents. These include:

Agricultural Waste: Materials like coconut husk and rice hulls have shown promise in removing dyes from wastewater. researchgate.net

Natural Materials: Kaolinite and montmorillonite (B579905) are types of clay that can be used as adsorbents. pjoes.com

Biosorbents: The use of non-living biomass, such as the weed Parthenium hysterophorus, is being explored as an environmentally friendly option for removing heavy metals and dyes. cabidigitallibrary.org

Novel Catalysts: In the realm of catalytic degradation, research is focused on developing more efficient and robust catalysts.

Metal Oxide Nanoparticles: Cupric oxide nanoparticles (CuO NPs) have been shown to be effective photocatalysts for the degradation of azo dyes. iwaponline.com

Doped Catalysts: Doping catalysts with metals can enhance their activity. For instance, iron-doped titania (Fe-doped TiO2) has been used for the photocatalytic degradation of reactive dyes under visible light. mdpi.com

Clay-Supported Catalysts: Supporting catalysts on materials like clay can improve their performance and stability. nih.gov

Integration of Computational and Experimental Approaches in Dye Research

The combination of computational modeling and experimental work is becoming increasingly vital in dye research. researchgate.netresearchgate.net This integrated approach allows for a deeper understanding of the chemical processes involved and can accelerate the development of new technologies. acs.org

Computational methods, such as Density Functional Theory (DFT), can be used to:

Predict the properties of new dyes and catalysts. acs.org

Model the interactions between dyes and adsorbents.

Understand the mechanisms of dye degradation. acs.org

Experimental studies, in turn, provide the real-world data needed to validate and refine these computational models. researchgate.netresearchgate.net This synergy between theory and practice is crucial for designing more effective and selective dye removal processes. researchgate.net

Lifecycle Assessment and Cradle-to-Cradle Approaches for this compound

A holistic view of a product's environmental impact is essential for true sustainability. Lifecycle Assessment (LCA) is a tool used to evaluate the environmental burdens associated with all stages of a product's life, from raw material extraction to final disposal. publications.gc.ca For dyes like this compound, an LCA would consider emissions and resource consumption during manufacturing, use, and end-of-life treatment. lu.se

The Cradle to Cradle (C2C) design philosophy takes this a step further, aiming to create products that can be safely and perpetually cycled in either a biological or technical metabolism. modulyss.comventurewell.org This means designing dyes and dyeing processes that eliminate the concept of waste. venturewell.orgmbdc.com Key principles of C2C include:

Material Health: Selecting chemicals and materials that are safe for human health and the environment. modulyss.com

Product Circularity: Designing products for their next use, to be kept in circulation through reuse or recycling. modulyss.com

Clean Air & Climate Protection: Utilizing renewable energy and reducing greenhouse gas emissions. modulyss.com

Water & Soil Stewardship: Protecting water and soil resources. modulyss.com

Social Fairness: Upholding human rights and fair business practices. modulyss.commbdc.com

Applying C2C principles to this compound would involve a fundamental rethinking of its chemical composition, manufacturing process, and application to ensure all components can be safely returned to the environment or reused in new products.

Addressing Environmental Challenges in Dye Manufacturing and Effluent Treatment

The manufacturing of dyes and the subsequent dyeing processes present significant environmental challenges. The textile industry, a major user of dyes, consumes vast amounts of water and discharges large volumes of polluted effluent. researchgate.net This effluent can contain not only the dye itself but also a variety of other chemicals used in the process, such as salts, surfactants, and fixing agents. researchgate.net

The environmental impacts can be categorized as:

Water Pollution: The discharge of colored and often toxic effluents into water bodies is a primary concern. mdpi.com

Soil Pollution: Leakage and spills of toxic compounds can contaminate the soil. mdpi.com

Air Pollution: Gaseous emissions can be released during various stages of the wet processing industry. mdpi.com

Addressing these challenges requires a multi-pronged approach, including the development of cleaner production practices, the use of less harmful chemicals, and the implementation of effective effluent treatment technologies. researchgate.net The potential toxicity of metals like chromium and cobalt, used in some metal-complexed dyes, has led to a push for the development of more environmentally friendly alternatives. sdc.org.uk

Interdisciplinary Research Needs for this compound

The complex challenges associated with dyes like this compound necessitate a collaborative, interdisciplinary research approach. This involves bringing together experts from various fields:

Chemistry: To design new, safer dyes and develop more efficient degradation catalysts.

Materials Science: To create novel adsorbents and membranes for dye removal.

Environmental Engineering: To design and optimize wastewater treatment processes.

Computational Science: To model and predict the behavior of dyes and treatment systems.

Toxicology and Environmental Science: To assess the environmental and health impacts of dyes and their degradation byproducts.

Economics and Social Sciences: To evaluate the cost-effectiveness of different technologies and understand the societal implications of sustainable practices.

By fostering collaboration across these disciplines, researchers can develop comprehensive and sustainable solutions for the entire lifecycle of this compound and other synthetic dyes.

Q & A

Basic Research: What are the standard synthetic pathways for C.I. Acid Yellow 218, and how can purity be optimized during synthesis?

Methodological Answer:

this compound, as an acid dye, is typically synthesized via diazotization and coupling reactions. To optimize purity:

- Use controlled pH (e.g., 1–2 for diazotization) and low temperatures (0–5°C) to minimize side reactions .

- Monitor reaction progress with HPLC or TLC, referencing retention times against known standards .

- Purify via recrystallization in ethanol-water mixtures, and validate purity using UV-Vis spectroscopy (λ_max comparison) and elemental analysis .

Advanced Research: How can researchers resolve contradictions in reported photostability data for this compound under UV exposure?

Methodological Answer:

Contradictions often arise from variations in experimental design. To address this:

- Standardize testing using ISO 105-B02 (textile colorfastness to light) with controlled irradiance (e.g., 1.1 W/m² at 420 nm) .

- Perform accelerated aging tests with inert (argon) and oxidative (air) atmospheres to isolate degradation mechanisms .

- Analyze degradation products via LC-MS and correlate spectral shifts (e.g., FTIR for functional group changes) to propose degradation pathways .

Basic Research: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- UV-Vis Spectroscopy : Determine λ_max in aqueous solution (e.g., 420–450 nm for acid yellows) and calculate molar absorptivity (ε) for concentration validation .

- FTIR : Identify sulfonic acid groups (≈1040 cm⁻¹) and azo bonds (≈1600 cm⁻¹) to confirm structural integrity .

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or D₂O solvents; compare coupling patterns to synthetic intermediates .

Advanced Research: How does the interaction between this compound and cellulose-based substrates vary with pH and temperature?

Methodological Answer:

- Conduct adsorption isotherm studies at varying pH (2–10) and temperatures (25–80°C) using Langmuir/Freundlich models .

- Quantify dye uptake via spectrophotometry and correlate with zeta potential measurements to assess electrostatic interactions .

- Validate binding mechanisms using SEM-EDS to map sulfur distribution on fiber surfaces .

Basic Research: How can researchers validate the accuracy of analytical methods for quantifying this compound in wastewater samples?

Methodological Answer:

- Perform spike-recovery tests (80–120% acceptable range) using HPLC with diode-array detection .

- Calibrate with matrix-matched standards to account for ionic interference .

- Cross-validate with ICP-MS for sulfur content (if sulfonic groups are present) to ensure method robustness .

Advanced Research: What are the environmental degradation byproducts of this compound, and how can their toxicity be assessed?

Methodological Answer:

- Simulate environmental degradation using UV/H₂O₂ advanced oxidation processes (AOPs) and analyze byproducts via LC-QTOF-MS .

- Conduct toxicity assays (e.g., Daphnia magna EC₅₀) on isolated degradation products .

- Compare results with QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicological risks .

Basic Research: What is the recommended protocol for assessing the thermal stability of this compound in polymer matrices?

Methodological Answer:

- Use TGA (thermogravimetric analysis) at 10°C/min under nitrogen to determine decomposition onset temperatures .

- Complement with DSC to identify glass transition (T_g) and melting points (T_m) in composite materials .

- Validate color retention after thermal exposure via CIELab colorimetry (ΔE < 2.0 indicates stability) .

Advanced Research: How can computational modeling predict the solubility and aggregation behavior of this compound in mixed solvents?

Methodological Answer:

- Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to calculate solubility parameters in water-ethanol mixtures .

- Simulate aggregation using molecular dynamics (MD) with force fields like OPLS-AA to model π-π stacking interactions .

- Validate predictions experimentally via dynamic light scattering (DLS) to measure hydrodynamic radii in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.